cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
Overview
Description
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and biology. Its structure includes a tert-butyl group, a hexahydropyrrolo ring, and a carboxylate group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms of the compound .
Scientific Research Applications
cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: Used in the production of specialized materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to pass through cell membranes. This property is crucial for its biological activity, as it allows the compound to reach intracellular targets effectively .
Comparison with Similar Compounds
Similar compounds to cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate include other tert-butyl-substituted heterocycles and pyrrole derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity. For example, 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls are similar in that they also contain tert-butyl groups and pyrrole rings, but they have different substituents that affect their chemical behavior .
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGHPTUAIZKDM-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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